molecular formula C11H13BrO2 B1608274 Ethyl 2-bromo-2-phenylpropanoate CAS No. 55004-59-6

Ethyl 2-bromo-2-phenylpropanoate

Cat. No. B1608274
CAS RN: 55004-59-6
M. Wt: 257.12 g/mol
InChI Key: OXUBOOPFXQOMBI-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-phenylpropanoate, also known as ethyl α-bromophenylacetate, is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Use as a Chemical Building Block

Scientific Field

Chemistry, specifically organic synthesis .

Application Summary

Ethyl 2-Bromo-2-phenylpropanoate is used as a chemical building block in the synthesis of various organic compounds .

Methods of Application

The specific methods of application would depend on the particular synthesis being carried out. As a building block, Ethyl 2-Bromo-2-phenylpropanoate could be used in a variety of reactions to construct more complex molecules .

Results or Outcomes

The outcomes of using Ethyl 2-Bromo-2-phenylpropanoate as a building block would vary depending on the specific synthesis. However, its use would generally result in the formation of more complex organic compounds .

Synthesis of Substituted 2-Bromo Phenols

Scientific Field

Organic Chemistry .

Application Summary

Ethyl 2-Bromo-2-phenylpropanoate can be used in the synthesis of substituted 2-bromo phenols using a novel bromination-dehydrobromination reaction .

Methods of Application

Substituted 2-bromo-phenols can be synthesised by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100 C .

Results or Outcomes

The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr to give 5, then 8, tautomerisation of which leads to the more thermodynamically stable aromatic phenol .

Electroreduction on a Vitreous Carbon Electrode

Scientific Field

Electrochemistry .

Application Summary

Ethyl 2-bromo-2-phenylpropanoate can be used in electrochemical reduction studies .

Methods of Application

The electrochemical reduction of Ethyl 2-bromo-2-phenylpropanoate is studied in dry dimethylformamide on a vitreous carbon electrode . Dimeric products are formed as a consequence of controlled potential electrolysis .

Results or Outcomes

The electrochemical reduction results in the formation of dimeric products. Specifically, meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate are obtained from the ester . A triester is also obtained among the products .

Molecular Weight Determination

Scientific Field

Physical Chemistry .

Application Summary

The molecular weight of Ethyl 2-bromo-2-phenylpropanoate can be determined using various physical chemistry techniques .

Methods of Application

The molecular weight can be determined using techniques such as mass spectrometry .

Results or Outcomes

The molecular weight of Ethyl 2-bromo-2-phenylpropanoate is found to be 181.028 .

properties

IUPAC Name

ethyl 2-bromo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBOOPFXQOMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396305
Record name ethyl 2-bromo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-phenylpropanoate

CAS RN

55004-59-6
Record name ethyl 2-bromo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Feng, Y Zhu, Z Liu, F Yang, Y Wu - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… It is important to note that ethyl-2-bromo-2-phenylpropanoate 2f and ethyl-2-bromo-2-phenylbutanoate 2g could result in diastereomeric mixtures 3af and 3ag in 43% and 51% yields, …
Number of citations: 2 pubs.rsc.org
J Yang, B Wu, L Hu - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… , achiral 4,4-disubstituted 1,2-oxazetidines 6 g and 6 h could also be achieved from the very hindered ethyl 2-bromo-2-methylpropanoate 11 g and ethyl 2-bromo-2-phenylpropanoate …
Number of citations: 3 onlinelibrary.wiley.com
R Leuci, L Brunetti, A Laghezza, L Piemontese… - Molecules, 2022 - mdpi.com
… Na (4 mmol, 2 eq) was dissolved in absolute ethanol (6 mL), then 4-chloro-phenol (4.4 mmol, 2.2 eq) and, after 3 h at room temperature, ethyl 2-bromo-2-phenylpropanoate (2 mmol, 1 …
Number of citations: 9 www.mdpi.com
HS Toogood, NS Scrutton - ACS catalysis, 2018 - ACS Publications
… (113) A screen of nine OYEs with ethyl 2-bromo-2-phenylpropanoate found that all of the homologues possessed dehalogenation activity to varying degrees (19–89% yield). Further …
Number of citations: 196 pubs.acs.org
A Popov - 2021 - repositories.lib.utexas.edu
There is an increasing demand for modern methods to construct one of the most ubiquitous bonds in biologically active molecules: a carbon-nitrogen bond. Transition metal catalysis …
Number of citations: 0 repositories.lib.utexas.edu
BA Sandoval - 2020 - search.proquest.com
Biocatalysis has become an increasingly important tool for the efficient construction of complex organic molecules. Enzymes offer several advantages over traditional small-molecule …
Number of citations: 2 search.proquest.com
HS Toogood, NS Scrutton - The Enzymes, 2020 - Elsevier
… Other ERs successfully catalyzed this reaction with compounds such as ethyl 2-bromo-2-phenylpropanoate (eg, YqjM from Bacillus subtilis), but with lower enantioselectivities than …
Number of citations: 3 www.sciencedirect.com
WC Chan - 2020 - search.proquest.com
The first chapter outlines the synthesis of the reported structure of stresgenin B. Stresgenin B was reported to be small molecule inhibitor of heat shock proteins (HSPs). Toward this …
Number of citations: 3 search.proquest.com

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